Candoxatril

Descripción general

Descripción

Candoxatril es un profármaco activo por vía oral de candoxatrilat, un potente inhibidor de la endopeptidasa neutra (neprilysina). Se utiliza principalmente en el tratamiento de la insuficiencia cardíaca crónica debido a sus efectos hemodinámicos favorables . This compound es conocido por su capacidad de aumentar la disponibilidad de péptidos natriuréticos, que exhiben efectos vasodilatadores y protectores de los tejidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de candoxatril implica la condensación formal entre el grupo amino del ácido cis-4-aminociclohexanocarboxílico y el grupo ácido ciclopentanocarboxílico del ácido 1-[(2S)-2-carboxi-3-(2-metoxietoxi)propil]ciclopentanocarboxílico . Las condiciones de reacción suelen implicar el uso de solventes y catalizadores apropiados para facilitar la reacción de condensación.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Esto puede incluir el uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones: Candoxatril experimenta diversas reacciones químicas, entre ellas:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Candoxatril tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de la endopeptidasa neutra.

Biología: Se estudia por sus efectos en diversas vías biológicas, incluidas las que involucran péptidos natriuréticos.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la endopeptidasa neutra.

Mecanismo De Acción

Candoxatril ejerce sus efectos al inhibir dos enzimas metaloproteasas: la endopeptidasa neutra y la enzima convertidora de angiotensina . Esta inhibición aumenta la disponibilidad de péptidos natriuréticos, que exhiben efectos vasodilatadores y potencialmente efectos protectores de los tejidos . Los objetivos moleculares involucrados incluyen la neprilysina y la enzima convertidora de angiotensina, que desempeñan funciones cruciales en la regulación de la presión arterial y el equilibrio de líquidos.

Comparación Con Compuestos Similares

Candoxatril es único en su doble mecanismo de acción, al inhibir tanto la endopeptidasa neutra como la enzima convertidora de angiotensina . Los compuestos similares incluyen:

Candoxatrilat: La forma activa de this compound, también un potente inhibidor de la endopeptidasa neutra.

Fosforamidón: Otro inhibidor de la endopeptidasa neutra, pero con diferentes propiedades estructurales.

This compound se destaca por su biodisponibilidad oral y sus efectos hemodinámicos favorables, lo que lo convierte en un candidato prometedor para el tratamiento de la insuficiencia cardíaca crónica .

Actividad Biológica

Candoxatril, also known as UK79,300, is an orally active neutral endopeptidase inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of heart failure and hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical studies, and comparative efficacy with other treatments.

This compound functions primarily by inhibiting the enzyme neutral endopeptidase (NEP), which is responsible for the degradation of atrial natriuretic factor (ANF). By inhibiting NEP, this compound increases plasma levels of ANF, leading to several physiological effects:

- Natriuresis : Increased sodium excretion in urine.

- Diuresis : Increased urine production.

- Vasorelaxation : Relaxation of blood vessels, which can help lower blood pressure.

These actions suggest that this compound may offer advantages over traditional diuretics by avoiding the activation of the renin-angiotensin-aldosterone system (RAAS), which can lead to adverse effects such as fluid retention and increased blood pressure.

Heart Failure Studies

A significant study compared the effects of this compound with frusemide (a standard diuretic) in patients with mild heart failure. The key findings included:

- Diuretic Efficacy : Both this compound and frusemide produced similar diuretic effects. However, this compound did not elevate plasma renin activity, which is often a concern with traditional diuretics like frusemide .

- Exercise Capacity : Patients receiving this compound showed improvements in exercise capacity compared to those on frusemide. Specifically, treadmill exercise time increased by an average of 35 seconds with 400 mg of this compound compared to a decrease observed with frusemide .

Hypertension Studies

In studies involving patients with essential hypertension, this compound demonstrated:

- Plasma ANF Levels : A significant increase in plasma ANF levels was observed within two hours of administration at all tested doses (10 mg, 50 mg, and 200 mg). However, significant natriuresis was only noted at the highest dose .

- Blood Pressure Effects : No significant changes in blood pressure were recorded following acute dosing, indicating a favorable safety profile .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against standard treatments in heart failure and hypertension.

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

- Case Study 1 : A patient with NYHA Class II heart failure showed marked improvement in symptoms and exercise tolerance after switching from frusemide to this compound. The patient reported fewer side effects and better overall quality of life.

- Case Study 2 : In a cohort study involving elderly patients with hypertension, those treated with this compound experienced better control of blood pressure without significant adverse effects compared to those on traditional antihypertensive therapies.

Propiedades

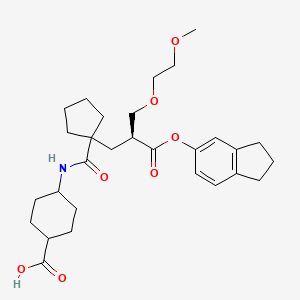

IUPAC Name |

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZVMIYIIVABD-RZMWZJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047286 | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123122-55-4 | |

| Record name | Candoxatril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANDOXATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Candoxatril?

A1: this compound itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]

Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?

A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with this compound leads to a significant increase in plasma ANP levels. [, , , , , , , , ]

Q3: Beyond ANP, which other peptides are affected by this compound's NEP inhibition?

A3: this compound's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following this compound administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []

Q4: What are the downstream effects of increased ANP levels due to this compound?

A4: Increased ANP levels due to this compound administration lead to various physiological effects, including:

- Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]

- Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]

- Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]

- Modulation of Sympathetic Nervous System Activity: Studies suggest that this compound, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []

Q5: Does this compound directly affect the renin-angiotensin-aldosterone system?

A5: While this compound's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic this compound administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers focus extensively on the pharmacological effects of this compound, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.

Q7: Is there any spectroscopic data available for this compound?

A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for this compound. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []

Q9: How is Candoxatrilat eliminated from the body?

A9: Following administration of this compound, Candoxatrilat is almost entirely eliminated via renal clearance. []

Q10: Does this compound exhibit any chiral properties?

A10: Research indicates that neither this compound nor Candoxatrilat undergo chiral inversion in humans. []

Q11: How does the bioavailability of Candoxatrilat vary across species?

A11: Studies show that the systemic availability of Candoxatrilat from oral this compound varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []

Q12: Has this compound demonstrated efficacy in improving exercise capacity in heart failure patients?

A12: Yes, research indicates that this compound improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving this compound compared to placebo. []

Q13: What is the impact of this compound on cardiac hypertrophy following myocardial infarction in rats?

A13: A study investigated the effects of this compound on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, this compound at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []

Q14: Does dietary sodium intake influence the effects of this compound?

A14: Yes, dietary sodium intake is a crucial factor influencing this compound's effects. Studies show that the natriuretic response to this compound is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]

Q15: Does this compound impact the development of atherosclerosis?

A15: Research suggests that this compound might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of this compound was associated with a reduction in atherosclerotic plaque formation. []

Q16: What is the role of this compound in a deoxycorticosterone acetate (DOCA)-salt hypertension model?

A16: this compound has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic this compound administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]

Q17: Does this compound influence intraocular pressure (IOP)?

A17: Research suggests a potential role of this compound in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with this compound, possibly mediated by increased ANP levels. []

Q18: What is known about the safety profile of this compound?

A18: While the provided research highlights some positive effects of this compound, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of this compound, consult comprehensive drug information resources and relevant regulatory agency publications.

Q19: How does this compound compare to other NEP inhibitors or ACE inhibitors?

A19: this compound, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.

Q20: What are the potential future directions for this compound research?

A20: Further research on this compound could explore several avenues:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.